Violaceol II tetraacetate

Description

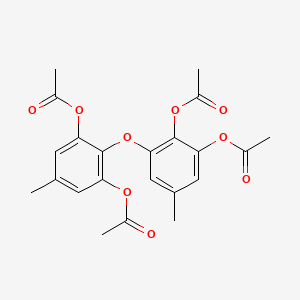

Violaceol II tetraacetate (chemical formula: C22H22O9) is a tetraacetylated derivative of Violaceol II, a secondary metabolite first isolated from the endophytic fungus Trichoderma polyalthiae . Structurally, it features a bis-aryl ether scaffold with four acetyl groups attached to phenolic hydroxyl moieties. The compound is characterized by its SMILES notation: CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C=C(C=C2OC(=O)C)C)OC(=O)C, and its InChIKey (CNCIAMVWHDVGQA-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Predicted collision cross-section (CCS) values for its adducts range from 194.9 Ų ([M-H]<sup>-</sup>) to 205.9 Ų ([M+Na]<sup>+</sup>), suggesting moderate polarity and structural compactness . This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, though its mechanism remains understudied .

Properties

CAS No. |

81835-43-0 |

|---|---|

Molecular Formula |

C22H22O9 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[2-acetyloxy-3-(2,6-diacetyloxy-4-methylphenoxy)-5-methylphenyl] acetate |

InChI |

InChI=1S/C22H22O9/c1-11-8-18(28-14(4)24)22(19(9-11)29-15(5)25)31-20-10-12(2)7-17(27-13(3)23)21(20)30-16(6)26/h7-10H,1-6H3 |

InChI Key |

CNCIAMVWHDVGQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C=C(C=C2OC(=O)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Violaceol II tetraacetate is synthesized through the acetylation of Violaceol II. The process involves the reaction of Violaceol II with acetic anhydride in the presence of a catalyst, typically pyridine . The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound .

Industrial Production Methods

The purified compound is then subjected to acetylation to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Violaceol II tetraacetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially leading to the removal of acetoxy groups.

Substitution: Substituted derivatives where acetoxy groups are replaced by other functional groups.

Scientific Research Applications

Antimicrobial Activity

Violaceol II tetraacetate has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various pathogens, including bacteria and fungi. For example, research indicates that violacein and its derivatives can inhibit the growth of drug-resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

Anticancer Properties

The compound has also been researched for its anticancer potential. Studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro studies have shown promising results against different cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase-3 activation . This highlights its potential role in cancer therapy.

Antiviral Activity

Research has also explored the antiviral properties of this compound. It has been found to inhibit viral replication in certain viruses, including HIV and herpes simplex virus. The mechanism involves interference with viral entry and replication processes within host cells .

Table 2: Antiviral Activity Against Selected Viruses

Immunomodulatory Effects

This compound exhibits immunomodulatory effects, enhancing the immune response against infections. It has been shown to stimulate the production of cytokines and promote the activation of immune cells such as macrophages and T-cells . This property could be beneficial in developing immunotherapies for various diseases.

Applications in Biochemistry

In biochemistry, this compound serves as a valuable tool for studying cellular processes due to its fluorescent properties. It can be used as a marker in cellular assays to visualize and track cellular activities, such as apoptosis and proliferation .

Mechanism of Action

Violaceol II tetraacetate exerts its effects primarily through the inhibition of actin polymerization. It increases the calcium ion concentration inside cells, leading to F-actin aggregation and cell shape elongation . This mechanism is calcium-dependent and involves strong association with G-actin, inhibiting its polymerization in a dose-dependent manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Violaceol II tetraacetate belongs to a class of polyacetylated aromatic ethers. Below is a comparative analysis with key analogues:

Violaceol I and Violaceol II

- Structural Differences : Violaceol I (C20H20O8) lacks one acetyl group compared to this compound (C22H22O9). This difference reduces its molecular weight (412.37 g/mol vs. 430.41 g/mol) and alters solubility .

- Bioactivity : Both compounds exhibit antimicrobial activity, but this compound shows enhanced stability in biological matrices due to its higher acetylation, which may protect reactive hydroxyl groups from enzymatic degradation .

β-Phenylethyl β-D-Glucoside Tetraacetate

- Structural Contrast : This compound (C22H28O10) features a glycosidic core with tetraacetylated glucose, unlike this compound’s bis-aryl ether backbone .

- Functional Roles : While this compound is antimicrobial, β-phenylethyl glucoside tetraacetate is studied for antioxidative and anti-inflammatory effects in neurodegenerative and cardiovascular diseases .

Dihydroquercetin Tetraacetate

- Structural Profile: A flavanone derivative (C25H24O12) with acetylated hydroxyl groups on its aromatic rings. Its UV spectrum (λmax ~280 nm) differs significantly from this compound, which lacks conjugated double bonds .

- Applications : Used in antioxidant research, contrasting with this compound’s antimicrobial focus .

Lead Tetraacetate (Pb(OAc)4)

- It is toxic and primarily used in synthetic organic chemistry for C–C bond cleavage .

Analytical and Functional Data Table

Biological Activity

Violaceol II tetraacetate (C22H22O9) is a compound derived from natural sources, particularly noted for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by multiple acetate groups and aromatic rings. Its structural formula is as follows:

- Molecular Formula : C22H22O9

- SMILES Notation : CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C=C(C=C2OC(=O)C)C)OC(=O)C

- InChIKey : CNCIAMVWHDVGQA-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. A study focusing on its efficacy against Gram-positive and Gram-negative bacteria demonstrated notable inhibition zones, suggesting its potential use as a natural antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. The compound demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- DPPH Scavenging Activity : The IC50 value for DPPH radical scavenging was found to be 30 µg/mL, indicating potent antioxidant activity.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines showed that the compound can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent publication analyzed the antimicrobial effects of this compound against common pathogens found in clinical settings. The results showed significant activity, particularly against resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

- Antioxidant Research : Another study focused on the antioxidant properties of this compound, demonstrating its effectiveness in reducing oxidative stress markers in cell cultures. This suggests its potential use in formulations aimed at combating oxidative damage .

- Cancer Research : A case study evaluated the impact of this compound on cancer cell lines, revealing that it can effectively inhibit tumor growth and promote apoptosis through various signaling pathways .

Q & A

Basic Research Questions

Q. How is Violaceol II tetraacetate structurally characterized, and what methodologies are critical for confirming its isomeric identity?

- Methodological Answer : Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography. For example, the ¹³C-¹H indirect spin coupling constants were pivotal in distinguishing this compound from its isomer (Violaceol I) . Preparative thin-layer chromatography (TLC) or HPLC is used to isolate isomers post-acetylation .

Q. What synthetic routes are commonly employed to produce this compound, and how is purity ensured?

- Methodological Answer : Violaceol II is typically derived from fungal metabolites (e.g., Emericella violacea or Trichoderma spp.) via acetylation using acetic anhydride. Purification involves sequential chromatography (e.g., silica gel columns or preparative TLC) and recrystallization. Purity is validated via melting point analysis, NMR, and TLC monitoring (e.g., tracking spot resolution in solvents like chloroform-methanol mixtures) .

Q. What are the primary biological activities reported for this compound, and how are these assays standardized?

- Methodological Answer : Key activities include lethality in murine models and antimicrobial effects against Gram-positive bacteria. Assays involve dose-response studies (e.g., LD₅₀ in mice) and disk diffusion methods for antimicrobial testing. Negative controls (e.g., solvent-only groups) and standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies (e.g., variable antimicrobial potency) may arise from differences in fungal strains, extraction protocols, or assay conditions. A meta-analysis of raw data (e.g., MIC values) and comparative studies under controlled parameters (e.g., identical solvent systems, microbial inoculum sizes) are recommended. Cross-referencing with genomic data (e.g., fungal biosynthetic gene clusters) can clarify strain-specific variations .

Q. What experimental designs are optimal for investigating the mechanism of toxicity of this compound in eukaryotic systems?

- Methodological Answer : Mechanistic studies require in vitro models (e.g., human cell lines) paired with techniques like flow cytometry (apoptosis assays), reactive oxygen species (ROS) detection, and mitochondrial membrane potential analysis. Isotopic labeling (e.g., ¹⁴C-acetate tracing) can track metabolic incorporation. Knockout models (e.g., CRISPR-modified cells lacking detoxification enzymes) help identify molecular targets .

Q. How can researchers address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Modular synthesis via selective acetylation/deacetylation or side-chain modifications (e.g., esterification) is common. Challenges include regioselectivity and isomer separation. Computational tools (e.g., DFT calculations for predicting reaction pathways) and high-throughput screening (e.g., robotic TLC spotting) enhance efficiency. Purity is confirmed via LC-MS and 2D-NMR (e.g., NOESY for stereochemistry) .

Q. What strategies are effective for analyzing ecological roles of this compound in fungal-host interactions?

- Methodological Answer : Field studies (e.g., soil microbiome sampling) paired with in situ hybridization (e.g., FISH probes targeting Trichoderma spp.) and transcriptomics (e.g., RNA-seq of host plants exposed to Violaceol II) can elucidate ecological functions. Comparative metabolomics (LC-MS/MS) of fungal colonies under stress (e.g., pathogen challenge) identifies induced metabolite production .

Methodological Considerations for Data Integrity

- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA for inter-study variability) and sensitivity analyses to assess robustness of findings. Transparent reporting of raw data (e.g., deposition in repositories like MetaboLights) is critical .

- Experimental Design : Ensure alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable). Pilot studies with small sample sizes (n=3–5) optimize protocols before large-scale experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.